REACTION_CXSMILES
|
CC(C)=[O:3].OS(O)(=O)=O.O=[Cr](=O)=O.[C:14]([C:17]1[CH:28]=[CH:27][C:20]2[O:21][CH:22]([CH2:25][OH:26])[CH2:23][O:24][C:19]=2[CH:18]=1)(=[O:16])[CH3:15]>CC(C)=O.C(O)(C)C.O.C(Cl)(Cl)Cl>[C:14]([C:17]1[CH:28]=[CH:27][C:20]2[O:21][CH:22]([C:25]([OH:3])=[O:26])[CH2:23][O:24][C:19]=2[CH:18]=1)(=[O:16])[CH3:15] |f:0.1.2,5.6.7|
|
Name
|
Jones' reagent
|
Quantity
|
11.6 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC2=C(OC(CO2)CO)C=C1
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
isopropanol water chloroform
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O.O.C(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the organic layer separated
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was redissolved in chloroform
|
Type
|
EXTRACTION
|
Details
|
extracted with saturated sodium carbonate solution (2×30 ml.)
|
Type
|
WASH
|
Details
|
the basic phase washed with chloroform
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
EXTRACTION
|
Details
|
The acidic solution was extracted with chloroform
|
Type
|
WASH
|
Details
|
the combined extracts washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=CC2=C(OC(CO2)C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.56 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |